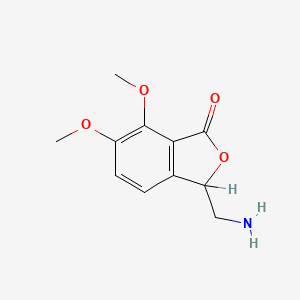
Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C16H23NO3 . It has a molecular weight of 277.36 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO3/c1-3-20-16(18)14-8-10-17(11-9-14)12-13-4-6-15(19-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Palladium-catalyzed Aminocarbonylation
Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate and its analogs have been studied as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves the carbonylation of iodobenzene and iodoalkenes to form carboxamides and ketocarboxamides under mild conditions. Such reactions are significant for synthesizing complex organic compounds, showcasing the versatility of this compound in facilitating the formation of a wide array of carboxamide derivatives (Takács et al., 2014).
Antituberculosis Agents
This compound derivatives have been explored for their potential in treating tuberculosis. A series of compounds were designed, synthesized, and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among these, certain derivatives demonstrated promising activity, indicating the potential of this compound-based compounds as antituberculosis agents (Jeankumar et al., 2013).
Microwave-assisted Amidation
The compound and related structures have been used in microwave-assisted direct amidation processes. These methodologies enable the efficient synthesis of carboxamides from esters, showcasing the utility of this compound in organic synthesis and potentially facilitating the development of new pharmaceuticals (Milosevic et al., 2015).
Anticancer Activity
Research has also focused on the synthesis of this compound derivatives to evaluate their anticancer potential. For instance, compounds bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and tested against various cancer cell lines. Some derivatives exhibited significant anticancer activity, highlighting the importance of this compound in the development of new anticancer agents (Rehman et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)14-8-10-17(11-9-14)12-13-4-6-15(19-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONGQLNJCKXSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2653950.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653952.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)
![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)

![2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2653966.png)

![1-(pyridin-4-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2653970.png)
